Hexachlororuthenate(2-)

Description

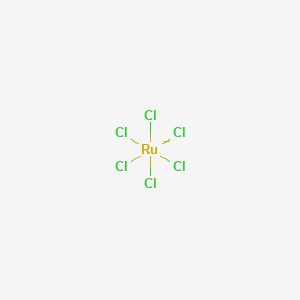

Hexachlororuthenate(2−) ([RuCl₆]²⁻) is a coordination complex where ruthenium (Ru) is in the +4 oxidation state, surrounded by six chloride ligands in an octahedral geometry. Its salts, such as potassium hexachlororuthenate(IV) (K₂[RuCl₆]) and ammonium hexachlororuthenate(IV) ((NH₄)₂[RuCl₆]), are critical in catalysis, materials science, and analytical chemistry. The compound exhibits strong paramagnetism (magnetic moment ≈ 3.07 Bohr magnetons) due to Ru(IV)'s d⁴ electronic configuration . Structurally, it is isomorphous with K₂[PtCl₆], featuring a cubic crystal lattice with a unit cell edge length of ~9.74 Å and Ru–Cl bond distances of 2.29–2.37 Å .

Properties

Molecular Formula |

Cl6Ru-2 |

|---|---|

Molecular Weight |

313.8 g/mol |

IUPAC Name |

hexachlororuthenium(2-) |

InChI |

InChI=1S/6ClH.Ru/h6*1H;/q;;;;;;+4/p-6 |

InChI Key |

TUFMHIFKSNYIMZ-UHFFFAOYSA-H |

Canonical SMILES |

Cl[Ru-2](Cl)(Cl)(Cl)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Hexachlorometallate Complexes

Structural and Electronic Properties

Key Observations :

Reactivity and Stability

Aquation and Anation Kinetics

- Ru(III) vs. Rh(III) vs. Ir(III) :

The aquation rate constant (k₁) for [RuCl₆]³⁻ → [RuCl₅(H₂O)]²⁻ + Cl⁻ is 52.1 × 10⁻⁶ s⁻¹ at 25°C, significantly faster than Rh(III) (k₁ ≈ 12 × 10⁻⁶ s⁻¹) and Ir(III) (k₁ ≈ 0.5 × 10⁻⁶ s⁻¹) . This trend (Ru > Rh > Ir) is attributed to decreasing lability across the platinum group metals. - HCl Concentration Dependence :

Aquation rates for [RuCl₆]³⁻ decrease with increasing HCl concentration due to Le Chatelier’s principle .

Thermal Stability:

Key Observations :

Challenges :

- (NH₄)₂[RuCl₆] precipitation efficiency depends on stirring rate and temperature; suboptimal conditions yield paste-like products with high moisture (~21%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.